molecular formula C14H12BrNO B2878655 (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM CAS No. 691376-79-1

(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM

Cat. No.: B2878655
CAS No.: 691376-79-1
M. Wt: 290.16
InChI Key: ZQNMYUGXPZWALV-YBEGLDIGSA-N
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Description

(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM is a chemical compound characterized by the presence of a bromophenyl group and a methylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM typically involves the reaction of 4-bromobenzaldehyde with 4-methylaniline N-oxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.

Scientific Research Applications

(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • Para-Bromoamphetamine
  • Bromfenac
  • Bromantane

Uniqueness

(NZ)-N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYL-N-OXIDOANILINIUM is unique due to its specific structural features, such as the presence of both a bromophenyl group and a methylidene linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(4-methylphenyl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNMYUGXPZWALV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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